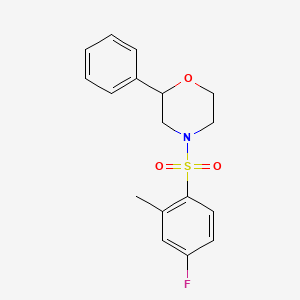

4-((4-Fluoro-2-methylphenyl)sulfonyl)-2-phenylmorpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

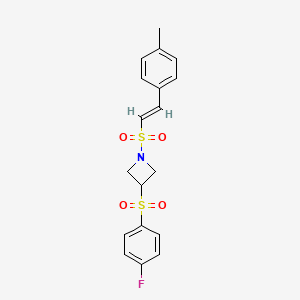

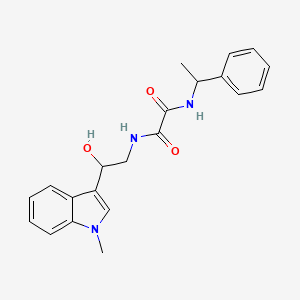

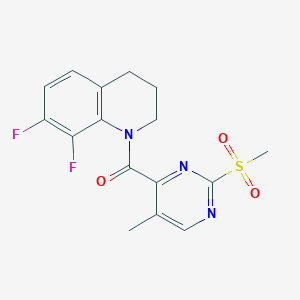

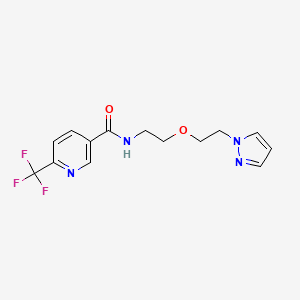

The compound “4-((4-Fluoro-2-methylphenyl)sulfonyl)-2-phenylmorpholine” is a complex organic molecule. It contains a morpholine ring, which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom . Attached to this ring is a sulfonyl group (SO2) linked to a 4-fluoro-2-methylphenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups in space. The morpholine ring and the phenyl ring are likely to be planar due to the nature of their bonding. The sulfonyl group is also typically planar. The exact spatial arrangement would depend on the specific locations of the bonds within the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The morpholine ring might undergo reactions typical of ethers and amines, such as alkylation or acylation. The sulfonyl group could potentially undergo substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would all play a role .Wissenschaftliche Forschungsanwendungen

Microbial Degradation of Fluorinated Compounds

Studies on the microbial degradation of polyfluoroalkyl chemicals highlight the environmental fate and potential biodegradability of fluorinated compounds. This research is critical for understanding how these compounds, including potentially 4-((4-Fluoro-2-methylphenyl)sulfonyl)-2-phenylmorpholine, interact with microbial communities in the environment and their pathways to degradation, which is essential for evaluating their environmental impact and for developing bioremediation strategies (Liu & Avendaño, 2013).

Chemosensors Development

Fluorinated compounds are also extensively used in the development of chemosensors, with research focusing on creating fluorescent chemosensors for detecting various analytes. These applications are vital for environmental monitoring, medical diagnostics, and chemical analysis, showcasing the utility of fluorinated compounds in sensitive and selective detection technologies (Roy, 2021).

Environmental Fate of Perfluorinated Acids

The environmental fate and effects of perfluorinated acids, derived from the degradation of fluorinated compounds, have been extensively studied to understand their persistence and bioaccumulation potential. This research is fundamental for assessing the ecological and health risks associated with the release of fluorinated compounds into the environment and forms the basis for regulatory actions and environmental management strategies (D’eon & Mabury, 2011).

Synthesis and Application in Organic Chemistry

Research on the synthesis of fluorinated intermediates like 2-Fluoro-4-bromobiphenyl showcases the importance of fluorinated compounds in organic synthesis, particularly for manufacturing pharmaceuticals and agrochemicals. These studies demonstrate the role of fluorinated compounds in enhancing the properties of organic molecules, such as stability and reactivity, which is crucial for developing new drugs and materials (Qiu et al., 2009).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(4-fluoro-2-methylphenyl)sulfonyl-2-phenylmorpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO3S/c1-13-11-15(18)7-8-17(13)23(20,21)19-9-10-22-16(12-19)14-5-3-2-4-6-14/h2-8,11,16H,9-10,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTJLVRZTTDNOMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-Fluoro-2-methylphenyl)sulfonyl)-2-phenylmorpholine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(furan-2-ylmethyl)-3-isopentyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2374363.png)

![2-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2374365.png)

![2-[(3-fluorobenzyl)sulfanyl]-6-(4-methylbenzyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2374368.png)

![Methyl 4-((3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2374370.png)

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2374371.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(5-chlorothiophen-2-yl)acetamide](/img/structure/B2374373.png)

![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyridin-3-yl)thiazole](/img/structure/B2374374.png)